2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide
Description
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H15N3O2S/c1-12(22-13-7-3-2-4-8-13)16(21)20-17-19-15(11-23-17)14-9-5-6-10-18-14/h2-12H,1H3,(H,19,20,21) |
InChI Key |
LVFXEQNENCJOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-Phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.37 g/mol
The biological activity of 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The thiazole moiety, in particular, has been shown to enhance the compound's binding affinity to target proteins.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives with thiazole structures can inhibit cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | HepG2 | < 10 |
| 2 | A549 | < 5 |
| 3 | MCF7 | < 15 |
Note: IC values indicate the concentration required to inhibit cell growth by 50%.
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been explored through various animal models. The compound showed promising results in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, indicating its effectiveness in preventing seizure activity.
Table 2: Anticonvulsant Activity Data
| Compound | Test Model | ED (mg/kg) | TD (mg/kg) | Protective Index |
|---|---|---|---|---|
| A | MES | 19.7 | 54.5 | 2.8 |
| B | PTZ | 21.0 | 60.0 | 2.9 |
ED: Effective Dose; TD: Toxic Dose.
Structure-Activity Relationship (SAR)
The efficacy of 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide can be influenced by modifications to its chemical structure. Studies suggest that substituents on the thiazole ring and the phenoxy group significantly affect biological activity.
- Thiazole Substituents : Electron-withdrawing groups enhance cytotoxicity.
- Phenoxy Group Modifications : Alkyl substitutions can improve anticonvulsant properties.
Case Studies
- Antitumor Efficacy : A study conducted on various thiazole derivatives showed that specific modifications led to enhanced activity against breast cancer cell lines, with some compounds achieving IC values lower than standard chemotherapeutic agents.
- Anticonvulsant Testing : In vivo studies demonstrated that certain derivatives exhibited a protective effect against seizures comparable to established antiepileptic drugs, suggesting potential for clinical application.
Comparison with Similar Compounds
The following analysis compares 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide with structurally related compounds, focusing on substituent variations, molecular properties, and biological activities.
Structural Analogs with Thiazole-Pyridine Cores
Key Observations :
- Substituent Impact : The pyridinyl-thiazole core is common, but bioactivity varies with substituents. For example, iodo-benzamide derivatives (RIZ 004) exhibit antimycobacterial activity, while sulfonyl groups () may target enzymes like cyclooxygenase .
- Phenoxy vs.
Carcinogenic vs. Therapeutic Thiazole Derivatives
Several thiazole-containing compounds in the evidence exhibit carcinogenic properties, highlighting the dual nature of this scaffold:
- FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide): A bladder carcinogen in rats, metabolized via prostaglandin endoperoxide synthetase .
- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Induces hemangioendothelial sarcomas, contrasting with FANFT’s bladder specificity .
- Therapeutic Derivatives: RIZ 004 and related benzamides show antimycobacterial activity, emphasizing that electron-withdrawing groups (e.g., iodine) may favor antimicrobial over carcinogenic effects .
Metabolic and Mechanistic Insights
- Prostaglandin Pathway : Aspirin inhibits FANFT-induced bladder lesions by blocking prostaglandin E₂ synthesis, suggesting that thiazole derivatives interacting with this pathway require careful structural optimization to avoid toxicity .
Preparation Methods
SN2 Reaction Mechanism
The nucleophilic substitution (SN2) reaction is central to thiazole synthesis. For example, 2-aminopyridine reacts with α-bromoacetophenone in acetonitrile under basic conditions (potassium carbonate) to form the 4-(2-pyridinyl)thiazole intermediate. This step proceeds via a bimolecular mechanism, where the thiolate ion attacks the electrophilic carbon of the α-bromoketone, followed by cyclization to form the heterocyclic ring. Reaction temperatures between 25–30°C and extended stirring (18–24 hours) are critical for achieving yields exceeding 70%.
Optimization of Reaction Conditions
Variations in solvent polarity and base strength significantly impact thiazole formation:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 75 | |
| Base | K2CO3 | 72 | |
| Temperature | 25–30°C | 70 | |
| Reaction Time | 18–24 hours | 68 |
Polar aprotic solvents like dimethylformamide (DMF) may accelerate the reaction but risk side-product formation due to increased nucleophilicity.
Amide Bond Formation
The propanamide side chain is introduced via coupling reactions between the thiazole intermediate and phenoxypropanoic acid derivatives.
Coupling Reagents and Catalysts
Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC), facilitate amide bond formation. In a representative procedure, 2-phenoxypropanoic acid is activated with DCC and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 4-(2-pyridinyl)thiazol-2-amine. Triethylamine is often added to scavenge HCl generated during the reaction, improving yields to 80–85%.
Solvent and Temperature Effects
Non-polar solvents like dichloromethane minimize racemization during coupling. Elevated temperatures (40–50°C) reduce reaction times but may degrade heat-sensitive intermediates. Patent data indicate that maintaining temperatures below 30°C during reagent addition prevents exothermic side reactions.
Purification and Crystallization
Crystallization is pivotal for obtaining high-purity 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide.
Solvent Selection
Hydrocarbon solvents such as n-heptane are preferred for their low polarity, which promotes slow crystal growth and reduces occluded impurities. In a patented method, crude product dissolved in ethyl acetate is precipitated into n-heptane at 25–30°C, achieving >99% purity after two recrystallizations.
Temperature and Stirring Dynamics
Controlled cooling (1–2°C/min) from 50°C to ambient temperature ensures uniform crystal formation. Extended stirring (10–24 hours) post-precipitation enhances particle size uniformity, as evidenced by narrow particle size distributions (PSD) in XRPD analyses.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 12.3 minutes, with purity ≥98%.
Scalability and Industrial Considerations
Batch processes using jacketed reactors (50–100 L capacity) demonstrate consistent yields at scale. Key parameters include:
Q & A
Q. What are the standard synthetic routes for 2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Condensation of 2-aminothiazole derivatives with pyridine-containing substrates to form the thiazolyl-pyridine core.
- Step 2 : Coupling the phenoxypropanamide moiety via nucleophilic acyl substitution. Intermediates are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) for structural confirmation. For example, the thiazole ring’s proton signals appear at δ 7.2–8.1 ppm in ¹H NMR, while the amide carbonyl resonates at ~170 ppm in ¹³C NMR .
Q. Which spectroscopic and chromatographic methods are critical for purity assessment?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]⁺ at m/z 368.1234 for C₁₉H₁₈N₃O₂S).
- Reverse-Phase HPLC : Uses a C18 column with acetonitrile/water gradients (retention time ~12.3 min).
- FT-IR : Confirms amide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
Studies indicate:
- Anticancer Activity : IC₅₀ values of 2.1–8.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- Mechanistic Insight : Preliminary docking studies suggest inhibition of EGFR kinase (binding energy: -9.2 kcal/mol) via interaction with the pyridine-thiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield increases from 45% to 72% at 80°C).
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., hydrolysis of the amide group).
- In Situ Monitoring : Employ Raman spectroscopy to track thiazole ring formation kinetics .
Q. What computational strategies are used to correlate 3D structure with bioactivity?
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for EGFR complexes).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV) to predict reactivity.
- Pharmacophore Modeling : Identify essential features like the pyridine N-atom (hydrogen bond acceptor) and phenoxy hydrophobicity .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
- Meta-Analysis : Normalize data using cell viability assays (e.g., MTT vs. ATP-luciferase) and control for variables like serum concentration.
- Dose-Response Refinement : Use 8-point dilution series (0.1–100 µM) with Hill slope validation (ideal range: 0.8–1.2). Conflicting data may arise from differences in cell passage number or assay endpoints .
Q. What methodologies elucidate enzyme-substrate interactions for this compound?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., K_D = 120 nM for CDK2).
- Isothermal Titration Calorimetry (ITC) : Quantify entropy-driven binding (ΔS = +45 J/mol·K).
- Cryo-EM : Resolve binding poses in multi-domain kinases (e.g., EGFR-TK at 3.2 Å resolution) .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Stable in PBS (pH 7.4) for 24h (degradation <5%), but hydrolyzes rapidly at pH <3 (t₁/₂ = 2h).
- Oxidative Stress : Susceptible to singlet oxygen (¹O₂) in light, requiring storage in amber vials at -20°C.
- Metabolic Stability : Microsomal assays show moderate hepatic clearance (CLₕ = 22 mL/min/kg) .
Q. What analytical approaches identify and quantify synthetic impurities?
Q. What comparative studies validate its selectivity over structural analogs?
- SAR Studies : Replace the pyridine ring with quinoline (IC₅₀ increases 10-fold) or remove the phenoxy group (activity loss).
- Kinase Profiling : Test against a 100-kinase panel (e.g., >50% inhibition only for EGFR, VEGFR-2).
- Crystallography : Compare binding modes with co-crystal structures of analogs (PDB: 8QW) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
